Pyrazine, 3-ethoxy-2-pentyl
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Overview
Description
Pyrazine, 3-ethoxy-2-pentyl: is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.2734 g/mol . It belongs to the class of pyrazines, which are nitrogen-containing heterocycles known for their aromatic properties. Pyrazines are widely used in various fields due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine derivatives typically involves the formation of the pyrazine ring through cyclization reactions. One common method is the condensation of 1,2-diketones with 1,2-diamines . For Pyrazine, 3-ethoxy-2-pentyl, a specific synthetic route involves the reaction of 3-ethoxy-2-pentylamine with a suitable diketone under controlled conditions.
Industrial Production Methods: Industrial production of pyrazine derivatives often employs catalytic processes to enhance yield and efficiency. The Suzuki–Miyaura coupling reaction is one such method, which involves the use of palladium catalysts to form carbon-carbon bonds . This method is favored for its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: Pyrazine, 3-ethoxy-2-pentyl can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the pyrazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated pyrazines.
Scientific Research Applications
Chemistry: Pyrazine, 3-ethoxy-2-pentyl is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, pyrazine derivatives are studied for their potential as signaling molecules. They play a role in intraspecific communication among insects and other organisms .
Medicine: Pyrazine derivatives have shown promise in medicinal chemistry for their antibacterial, antifungal, and antiviral properties. They are being investigated for their potential use in drug development .
Industry: In the industrial sector, pyrazine compounds are used as flavoring agents due to their aromatic properties. They are also employed in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of pyrazine, 3-ethoxy-2-pentyl involves its interaction with specific molecular targets. In biological systems, pyrazines can act as ligands, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Comparison with Similar Compounds
3-Ethyl-2,5-dimethylpyrazine: Known for its role as a pheromone in ants.
2,5-Dimethyl-3-(2-methylbutyl)-pyrazine: Used for chemical defense in certain insects.
Uniqueness: Pyrazine, 3-ethoxy-2-pentyl stands out due to its specific ethoxy and pentyl substituents, which confer unique chemical and biological properties. These structural features make it distinct from other pyrazine derivatives and contribute to its diverse applications in various fields.
Properties
CAS No. |
113685-82-8 |
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Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-ethoxy-3-pentylpyrazine |
InChI |
InChI=1S/C11H18N2O/c1-3-5-6-7-10-11(14-4-2)13-9-8-12-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
ZTFRROZFJBQMHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC=CN=C1OCC |
Origin of Product |
United States |
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